N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the chromene derivative with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Molecular docking studies have been used to elucidate the binding interactions and predict the compound’s activity at the molecular level.
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: These compounds share structural similarities and have been studied for their anti-inflammatory properties.
Indole Derivatives: Indole derivatives possess various biological activities and have been explored for their potential therapeutic applications.
Piperidine Derivatives: Piperidine-containing compounds are widely used in medicinal chemistry and have diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C25H27ClN2O3 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27ClN2O3/c1-2-17-10-11-23-19(14-17)22(29)15-24(31-23)25(30)27-16-21(28-12-6-3-7-13-28)18-8-4-5-9-20(18)26/h4-5,8-11,14-15,21H,2-3,6-7,12-13,16H2,1H3,(H,27,30) |
InChI Key |
JLIJNZVQLMCIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCCC4 |
Origin of Product |
United States |
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